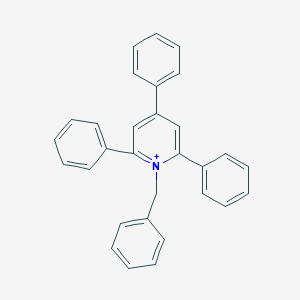

1-Benzyl-2,4,6-triphenylpyridinium

Description

Historical Context of Pyridinium (B92312) Salts in Organic Synthesis

Pyridinium salts, which feature a positively charged nitrogen atom within a pyridine (B92270) ring, have long been recognized as valuable entities in organic synthesis. researchgate.netwikipedia.org The pyridinium ring itself is a structural motif found in numerous natural products and biologically active molecules. rsc.org Historically, their application in synthesis has been diverse, serving as catalysts, intermediates, and even as reagents for specific chemical transformations. researchgate.net

The formation of pyridinium salts is a fundamental reaction, often occurring when pyridine is used as an organic base to neutralize acids produced during a reaction. wikipedia.org The resulting salts are frequently insoluble in common organic solvents, a property that can be used to monitor the progress of a reaction through their precipitation. wikipedia.org Over the decades, the role of pyridinium salts has evolved from simple acid scavengers to complex and versatile tools in the hands of organic chemists. researchgate.netthieme-connect.com They have been employed as dyes, surfactants, and catalysts for a wide array of organic reactions. researchgate.net

Significance of N-Functionalized Pyridinium Salts as Key Intermediates

A significant advancement in the utility of pyridinium salts came with the exploration of N-functionalized derivatives, where a substituent is attached to the nitrogen atom of the pyridine ring. acs.orgnih.gov These N-functionalized pyridinium salts have emerged as pivotal intermediates, particularly as precursors for generating radicals. researchgate.netacs.org The introduction of a functional group on the nitrogen atom allows for a range of chemical behaviors, greatly expanding their synthetic potential. acs.orgnih.gov

In recent years, N-functionalized pyridinium salts have garnered considerable attention as convenient radical precursors through a process involving reductive single-electron transfer (SET). researchgate.netacs.org This has led to the development of novel methods for generating carbon-, nitrogen-, and oxygen-centered radicals, which are highly reactive species that can participate in a variety of bond-forming reactions. researchgate.netacs.org This approach has proven particularly useful in the C-H functionalization of pyridines, offering a powerful strategy for modifying these important heterocyclic structures under mild conditions. acs.orgnih.govresearchgate.net The ability to achieve site-selective functionalization at the C2 and C4 positions of the pyridine ring without the need for harsh acidic conditions represents a major advantage of using N-functionalized pyridinium salts. acs.orgnih.gov

Positioning of 1-Benzyl-2,4,6-triphenylpyridinium within the Pyridinium Salt Landscape

Within the broad class of N-functionalized pyridinium salts, this compound holds a specific and important position. It is a member of the N-alkyl 2,4,6-trisubstituted pyridinium salts, often referred to as "Katritzky salts," which are notable for their role in deaminative coupling reactions. nih.gov The structure of this compound features a benzyl (B1604629) group attached to the nitrogen atom and three phenyl groups at the 2, 4, and 6 positions of the pyridinium ring.

This particular substitution pattern confers a high degree of stability and specific reactivity to the molecule. The 2,4,6-triphenyl substitution is a key feature, though it has been noted to have poor atom economy and high synthesis cost, prompting research into more practical alternatives like 2,4,6-collidinium salts. nih.govacs.org Nevertheless, the 2,4,6-triphenylpyridinium scaffold remains a benchmark in the field. nih.gov

This compound and its derivatives are utilized as intermediates and catalysts in organic synthesis, particularly in reactions involving C-C bond formation and C-H bond functionalization. For instance, this compound perchlorate (B79767) has been shown to produce benzaldehyde (B42025) upon oxidation. jcsp.org.pk Furthermore, this compound tetrafluoroborate (B81430) is used in photocatalytic deaminative benzylation reactions. beilstein-journals.org These applications underscore the role of this compound as a versatile reagent for introducing benzyl groups and participating in electron transfer processes.

Chemical Compound Data

Properties

Molecular Formula |

C30H24N+ |

|---|---|

Molecular Weight |

398.5 g/mol |

IUPAC Name |

1-benzyl-2,4,6-triphenylpyridin-1-ium |

InChI |

InChI=1S/C30H24N/c1-5-13-24(14-6-1)23-31-29(26-17-9-3-10-18-26)21-28(25-15-7-2-8-16-25)22-30(31)27-19-11-4-12-20-27/h1-22H,23H2/q+1 |

InChI Key |

PQNONPNCFJTPJQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C[N+]2=C(C=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |

Canonical SMILES |

C1=CC=C(C=C1)C[N+]2=C(C=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 1 Benzyl 2,4,6 Triphenylpyridinium

Approaches to N-Benzylpyridinium Salt Formation

The introduction of the N-benzyl group onto a pyridine (B92270) core is the defining step in forming the target cation. The two principal strategies to achieve this are direct alkylation of the pyridine nitrogen and the conversion of a pyrylium (B1242799) salt.

N-Alkylation of Pyridine Derivatives with Benzyl (B1604629) Halides

The N-alkylation of pyridine and its derivatives with alkyl halides is a fundamental method for preparing N-alkylpyridinium salts via an SN2 reaction. In this approach, the lone pair of electrons on the pyridine nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the benzyl halide (e.g., benzyl chloride or benzyl bromide) and displacing the halide ion to form the desired pyridinium (B92312) salt.

However, for substrates like 2,4,6-triphenylpyridine (B1295210), this direct alkylation pathway can be challenging. The significant steric hindrance imposed by the three bulky phenyl substituents at the 2, 4, and 6 positions shields the nitrogen atom, impeding the approach of the benzyl halide. Consequently, the synthesis of 1-benzyl-2,4,6-triphenylpyridinium is more commonly and efficiently achieved via the pyrylium salt route, which avoids the direct alkylation of the highly hindered triphenylpyridine. rsc.org Some synthetic methods for 2,4,6-triaryl pyridines even utilize benzyl halides as a reactant in the initial cyclocondensation to form the pyridine ring itself, rather than as a post-synthesis alkylating agent. orgchemres.org

Synthesis from Pyrylium Salts via Nucleophilic Substitution (SN(ANRORC) Mechanism)

The reaction of pyrylium salts with primary amines is a highly effective and widely adopted method for the synthesis of N-substituted pyridinium salts. beilstein-journals.orgacs.org This transformation is particularly valuable for preparing sterically hindered pyridinium salts like this compound. rsc.org

The most prominent and efficient synthesis of this compound tetrafluoroborate (B81430) involves the direct reaction of 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate with benzylamine (B48309). rsc.orgclockss.org This reaction proceeds readily, often in high yield, by treating the pyrylium salt with the primary amine. rsc.org The pyrylium salt acts as a robust electrophile, and the primary amine serves as the nucleophile that introduces the N-substituent. beilstein-journals.org This method is advantageous as it circumvents the need for potentially unstable benzyl halides and overcomes the steric challenges associated with alkylating the triphenylpyridine nucleus directly. rsc.org The resulting this compound salt, also known as a Katritzky salt, is a stable, often crystalline solid that can be easily isolated. beilstein-journals.orgchemicalbook.com

The transformation of a pyrylium salt to a pyridinium salt upon reaction with a primary amine follows a well-established mechanism known as the SN(ANRORC) mechanism, which stands for Nucleophilic Addition with Ring Opening and Ring Closing. rsc.orgacs.orgCurrent time information in Bangalore, IN.

The process unfolds in three key steps: acs.org

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the primary amine (e.g., benzylamine) at the C-2 position of the pyrylium ring. This position is highly electron-deficient and susceptible to attack. rsc.orgCurrent time information in Bangalore, IN.

Ring Opening: The initial addition leads to the opening of the pyrylium ether linkage, forming an intermediate 1,5-enedione (a divinyl ketone derivative). acs.org

Ring Closing and Dehydration: The nitrogen atom of the intermediate then attacks one of the carbonyl carbons, initiating a ring-closing cyclization. Subsequent dehydration restores the aromaticity, yielding the stable N-substituted pyridinium cation. acs.orgCurrent time information in Bangalore, IN.

This mechanism effectively swaps the oxygen atom of the pyrylium ring for the nitrogen atom of the primary amine, providing a reliable route to the pyridinium core. Current time information in Bangalore, IN.

Preparation of 2,4,6-Triphenylpyridine Precursors

The synthesis of the this compound salt relies on the availability of its precursors. While the pyrylium salt is a direct precursor, the synthesis of the 2,4,6-triphenylpyridine base is also of significant importance, particularly for exploring the less common N-alkylation route.

One-Pot Multicomponent Reactions for 2,4,6-Triarylpyridines

One of the most efficient and atom-economical strategies for synthesizing 2,4,6-triarylpyridines is through one-pot, three-component reactions. This approach, a variation of the Hantzsch pyridine synthesis, typically involves the condensation of an aldehyde, a ketone (or a derivative), and an ammonia (B1221849) source. chemicalbook.comescholarship.org

A common pathway involves the reaction of two equivalents of an acetophenone (B1666503) derivative with one equivalent of a benzaldehyde (B42025) derivative and an ammonium (B1175870) salt, such as ammonium acetate (B1210297), which serves as the nitrogen donor. The reaction is often facilitated by a catalyst under various conditions. A plausible mechanism involves an initial aldol (B89426) condensation between the aldehyde and one equivalent of the ketone to form a chalcone (B49325) (an α,β-unsaturated ketone). This is followed by a Michael addition of the second ketone equivalent. Finally, cyclization with ammonia and subsequent aromatization via dehydrogenation yields the 2,4,6-triarylpyridine.

Numerous catalytic systems and reaction conditions have been developed to optimize this transformation, offering improvements in yield, reaction time, and environmental impact. chemicalbook.comescholarship.org

| Reactants | Catalyst/Solvent System | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde, Acetophenone, Ammonium Acetate | Triflimide (HNTf₂) / Solvent-free | 80 °C, 30-60 min | Good to Excellent | |

| Substituted Acetophenones, Pyrazol-4-carboxaldehyde, Ammonium Acetate | NaOH / PEG-400 | Not specified | Good | escholarship.org |

| Acetophenones, Aryl Aldehydes, Ammonium Acetate | KOH / DMSO | Not specified | Good | chemicalbook.com |

| Various Aldehydes and Ketones | Solid Support Catalyst | Not specified | Excellent |

Catalyst-Free Conditions

The traditional and most straightforward route to 2,4,6-triarylpyridines involves the condensation of acetophenones, benzaldehydes, and an ammonium salt, often without the need for a specific catalyst. nih.gov This reaction can be performed under solvent-free conditions, which is environmentally advantageous. researchgate.net While effective, these methods can sometimes be associated with drawbacks like high reaction temperatures. nih.gov

A notable catalyst-free approach involves the reaction of a 2,4,6-triarylpyrylium salt with a primary amine. This method is highly efficient for producing a variety of N-substituted pyridinium salts. nih.gov For instance, the condensation of 2,4,6-triphenylpyrylium tetrafluoroborate with benzylamine readily yields this compound tetrafluoroborate. nih.gov This reaction is often carried out in a suitable solvent like ethanol (B145695) and may require heating. nih.gov

Another catalyst-free strategy involves the reaction of chalcones with enaminones. scispace.com Additionally, the reaction of benzyl halides with acetophenones has been explored for the synthesis of 2,4,6-triarylpyridines. nih.gov

Metal-Free Catalysis (e.g., Triflimide, Brønsted Acids)

Metal-free catalysis offers a greener and often more economical alternative for the synthesis of 2,4,6-triarylpyridines. Brønsted acids, in particular, have proven to be effective catalysts.

Triflimide (HNTf₂) , a highly versatile super Brønsted acid, has been successfully employed as a catalyst for the one-pot, three-component synthesis of 2,4,6-triarylpyridines from aromatic aldehydes, substituted acetophenones, and ammonium acetate. scispace.comrsc.orgresearchgate.net This method proceeds efficiently under solvent-free conditions at elevated temperatures (e.g., 80 °C) with a low catalyst loading (1 mol%). scispace.comrsc.org The strong acidity of triflimide activates the carbonyl groups of the aldehyde and acetophenone, facilitating the initial aldol condensation. nih.govscispace.com The reaction is compatible with both electron-donating and electron-withdrawing substituents on the aromatic rings of the starting materials, providing good to excellent yields. scispace.com It is considered a superior catalyst compared to triflic acid in many applications due to the low nucleophilicity of its conjugate base. researchgate.netmdpi.com

Other Brønsted acids have also been utilized. For example, a Brønsted acidic ionic liquid, 1-(4-sulfonylbutyl) pyridinium hydrogen sulfate, has been used as a green and reusable catalyst for the three-component synthesis of 2,4,6-triarylpyridines under solvent-free conditions. researchgate.net

The use of these metal-free catalysts offers several advantages, including commercial availability of the catalyst, mild reaction conditions, simple experimental procedures, and high product yields. scispace.comrsc.org

Table 1: Comparison of Catalytic Systems for the Synthesis of 2,4,6-Triphenylpyridine

| Catalyst | Conditions | Yield (%) |

| Triflimide (HNTf₂) | 1 mol%, 80°C, solvent-free | 79-95 scispace.com |

| 1-(4-sulfonylbutyl) pyridinium hydrogen sulfate | Solvent-free | High |

| No Catalyst | High temperature | Variable |

Heterogeneous Catalysis (e.g., ZSM-5)

Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture and potential for recyclability. Zeolite Socony Mobil-5 (ZSM-5), a porous aluminosilicate (B74896) material, has emerged as an efficient and reusable heterogeneous catalyst for the one-pot, three-component synthesis of 2,4,6-triarylpyridines. tandfonline.com

The synthesis involves the reaction of substituted benzaldehydes, acetophenones, and ammonium acetate under solvent-free conditions. tandfonline.com The catalytic activity of ZSM-5 is attributed to its acidic properties. researchgate.net The reaction proceeds smoothly with both electron-releasing and electron-withdrawing groups on the aromatic aldehydes and ketones, resulting in good to excellent yields of the corresponding 2,4,6-triarylpyridines. tandfonline.com

The key benefits of using ZSM-5 include milder reaction conditions, straightforward workup procedures, high product yields, and the ability to recover and reuse the catalyst without a significant loss of activity. tandfonline.com The catalytic performance of ZSM-5 can be influenced by modifications such as alkaline treatment, which can alter the acidity and pore structure of the zeolite. acs.orgcambridge.org For instance, treating H-ZSM-5 with a NaOH solution can lead to desilication and changes in the acid site distribution, potentially improving catalyst stability. acs.orgcambridge.org The synthesis of pyridines using ZSM-5 can also be performed in the gas phase from starting materials like ethanol, formaldehyde, and ammonia. researchgate.net

Oxidative Cleavage Approaches

Oxidative cleavage methods provide an alternative pathway to construct the 2,4,6-triarylpyridine scaffold. These approaches often involve the cleavage of C-N bonds in suitable precursors.

One such method involves the iron-catalyzed aerobic oxidative tandem reaction of aryl alkyl ketones and benzylamines. researchgate.net This one-pot, solvent-free process utilizes molecular oxygen as a green oxidant. researchgate.net The reaction is believed to proceed through an oxidative condensation followed by further transformations. researchgate.net

Another approach utilizes singlet molecular oxygen as an effective oxidant for the cleavage of the C-N bond in benzylamines when reacted with aryl methyl ketones. researchgate.net This method avoids the use of transition metal catalysts and offers good to excellent yields with short reaction times. researchgate.net

The synthesis of pyridines from oximes has also been developed. Rhodium(III)-catalyzed reactions of α,β-unsaturated oximes with alkynes or alkenes can lead to the formation of substituted pyridines. nih.govnih.gov These reactions involve the cleavage of the N-O bond in the oxime substrate. nih.gov In some cases, the reaction proceeds via a C-H activation and a C-N bond-forming event. nih.gov

Alternative Synthetic Routes to 2,4,6-Triarylpyridines

Besides the direct three-component condensation, several other strategies exist for the synthesis of the core 2,4,6-triarylpyridine structure. rsc.org

One common method involves the reaction of chalcones (α,β-unsaturated ketones) with a nitrogen source. For example, chalcones can react with ω-pyrrolidinoacetophenone in the presence of urea (B33335) (as an ammonia source) and a Lewis acid catalyst like BF₃·OEt₂ under microwave irradiation to yield unsymmetrical 2,4,6-triarylpyridines. thieme-connect.com

Another established route is the Kröhnke pyridine synthesis, which traditionally involves the reaction of N-phenacylpyridinium salts with α,β-unsaturated ketones in the presence of ammonium acetate. thieme-connect.comresearchgate.net

The use of hexamethyldisilazane (B44280) (HMDS) as a nitrogen source in a microwave-assisted, Lewis acid-catalyzed reaction of acetophenones and benzaldehydes offers another efficient route to 2,4,6-triarylpyridines. semanticscholar.orgrsc.org

Furthermore, the reaction of aryl aldehydes with aromatic keto-oxime acetates can also produce 2,4,6-triarylpyridines. nih.gov The development of these alternative routes expands the toolbox for accessing a wide diversity of substituted pyridines. rsc.org

Synthesis of Specific Counterion Variants (e.g., Tetrafluoroborate)

The synthesis of this compound often results in the formation of a salt with a specific counterion, which is determined by the reagents used in the synthesis. The tetrafluoroborate (BF₄⁻) salt is a common and stable variant.

A primary method for preparing this compound tetrafluoroborate is the reaction of 2,4,6-triphenylpyrylium tetrafluoroborate with benzylamine. nih.govbeilstein-journals.org This reaction is a straightforward conversion of a pyrylium salt to a pyridinium salt. researchgate.net The reaction can be carried out in a continuous-flow system, which allows for shorter reaction times. nih.gov

Alternatively, pyridinium tetrafluoroborate salts can be synthesized by reacting the corresponding pyridine with tetrafluoroboric acid. Another approach involves the reaction of a pyridine with nitrosonium tetrafluoroborate. prepchem.com In some cases, pyridinium salts with other counterions can be converted to the tetrafluoroborate salt through an anion exchange reaction, for example, by treatment with aqueous ammonium tetrafluoroborate (NH₄BF₄).

The synthesis of the precursor, 2,4,6-triphenylpyrylium tetrafluoroborate, is typically achieved through the acid-catalyzed condensation of chalcone and acetophenone in the presence of a tetrafluoroborate source like HBF₄·Et₂O. nih.govresearchgate.net

Reaction Mechanisms and Reactivity Studies of 1 Benzyl 2,4,6 Triphenylpyridinium

Nucleophilic Displacement Reactions (N-Benzyl Transfer)

The transfer of the N-benzyl group from 1-benzyl-2,4,6-triphenylpyridinium to nucleophiles can proceed through distinct unimolecular (S(_N)1) and/or bimolecular (S(_N)2) mechanisms. researchgate.net The prevalence of one mechanism over the other is significantly influenced by factors such as the substituents on the benzyl (B1604629) group, the nature of the nucleophile, and the solvent. researchgate.net

Research has demonstrated that nucleophilic displacement reactions involving this compound can occur via concurrent S(_N)1 and S(_N)2 pathways, without evidence of a mechanism that is intermediate between the two. researchgate.net The S(_N)1 mechanism involves the rate-determining formation of a benzyl carbocation, while the S(_N)2 mechanism involves a direct, concerted attack of the nucleophile on the benzylic carbon. researchgate.netmasterorganicchemistry.com

Substituents on the benzyl group play a crucial role in dictating the reaction pathway. For instance, the presence of an electron-donating p-methoxy group on the benzyl ring of 1-(p-methoxybenzyl)-2,4,6-triphenylpyridinium promotes the S(_N)1 mechanism when reacting with piperidine (B6355638) in chlorobenzene (B131634). researchgate.net This is attributed to the stabilization of the resulting carbocation. As the temperature increases, the proportion of the reaction proceeding via the S(_N)1 pathway also increases. researchgate.net Conversely, other substituted 1-benzyl derivatives tend to react exclusively through an S(_N)2 mechanism. researchgate.net The Hammett-Brown and Yukawa-Tsuno treatments are often employed to analyze the effects of substituents on the solvolysis rates and mechanisms of benzyl derivatives. researchgate.net

Kinetic studies have been instrumental in elucidating the mechanisms of these reactions. Second-order rate constants have been determined for the reactions of this compound with various nucleophiles. researchgate.netresearchgate.net These studies often involve monitoring the reaction progress under pseudo-first-order conditions. researchgate.net The rate constants provide quantitative measures of reactivity and are essential for comparing the effects of different substituents, nucleophiles, and solvents. researchgate.netresearchgate.net Activation parameters, such as enthalpy and entropy of activation, further support the proposed mechanisms, with S(_N)1 reactions generally exhibiting less negative entropies of activation compared to S(_N)2 reactions. rsc.org

Table 1: Second-Order Rate Constants for the Reaction of this compound with Piperidine in Various Solvents

| Solvent | Temperature (°C) | k₂ (10⁻³ L mol⁻¹ s⁻¹) |

|---|---|---|

| Chlorobenzene | 100 | Data not available |

The choice of solvent significantly impacts the kinetics and mechanism of nucleophilic displacement reactions of this compound. researchgate.net In non-polar solvents like chlorobenzene, the unimolecular and bimolecular pathways remain distinct. Generally, increasing solvent polarity leads to a decrease in reaction rates. For instance, the second-order rate constant for the reaction with piperidine is lower in the more polar solvent sulpholane compared to chlorobenzene. The logarithms of the rate constants for reactions with iodide show a linear decrease with the solvent dielectric constants, while for reactions with piperidine, they decrease linearly with the solvent's E(_T) values. researchgate.net

Neutral nucleophiles such as piperidine and morpholine (B109124) readily react with this compound, leading to the transfer of the benzyl group. researchgate.netresearchgate.net These reactions have been extensively studied to understand the S(_N)1/S(_N)2 dichotomy. researchgate.net The reaction of 1-(p-methoxybenzyl)-2,4,6-triphenylpyridinium with piperidine in chlorobenzene is a classic example where both S(_N)1 and S(_N)2 mechanisms are observed concurrently. researchgate.net The reaction rates with these nucleophiles are influenced by their nucleophilicity and the reaction conditions. rsc.org

Table 2: Reactivity of 1-(Substituted-benzyl)-2,4,6-triphenylpyridiniums with Piperidine

| Benzyl Substituent | Predominant Mechanism in Chlorobenzene |

|---|---|

| p-Methoxy | S(_N)1 and S(_N)2 researchgate.net |

| Unsubstituted | S(_N)2 researchgate.net |

Anionic nucleophiles, such as iodide and carbanions derived from compounds like malonates, also participate in nucleophilic displacement reactions with this compound. researchgate.netclockss.org The reactions with anionic nucleophiles are sensitive to the ionic strength of the medium, a factor not as significant for neutral nucleophiles. researchgate.netresearchgate.net For instance, 1-benzyl-2,4,6-triphenyl-1,2-dihydropyridine has been successfully prepared via reduction, and its subsequent Diels-Alder reactions have been investigated. clockss.org Additionally, the anion of 1-benzyl-4,6-diphenyl-2-pyridone, a related carbanion, has been shown to react with various electrophiles. rsc.org

Unimolecular (SN1) and Bimolecular (SN2) Pathways

Radical Chemistry and Single Electron Transfer (SET) Processes

The chemistry of this compound and related pyridinium (B92312) salts is rich in radical and single-electron transfer (SET) processes. These compounds can act as precursors to various radical species, initiating a cascade of reactions.

N-functionalized pyridinium salts are effective precursors for generating carbon-, nitrogen-, and oxygen-centered radicals through reductive single electron transfer. researchgate.net The 2,4,6-triphenylpyridinium moiety, in particular, has been utilized as a photoactive handle for the generation of non-stabilized alkyl radicals under catalyst-free conditions. nih.govbris.ac.uk This is often achieved through the formation of an electron donor-acceptor (EDA) complex with a suitable electron donor, which upon photoexcitation, initiates a single-electron transfer. nih.govbris.ac.uk

The process typically involves the fragmentation of the pyridinium salt following the SET event. For instance, N-alkylpyridinium salts, upon reduction, can fragment to produce an alkyl radical and 2,4,6-triphenylpyridine (B1295210). uniovi.esrsc.org This strategy has been applied in various deaminative functionalizations of primary amines, where the amine is first converted to the corresponding N-alkylpyridinium salt. nih.govbris.ac.ukd-nb.info These reactions demonstrate broad functional group tolerance and have been used in Giese-type additions, allylations, vinylations, and other radical-mediated transformations. nih.govbris.ac.uk

Furthermore, N-aminopyridinium salts have been identified as valuable precursors for the generation of N-centered radicals. acs.org Reduction of these salts via single electron transfer leads to the clean formation of amidyl radicals, which can then participate in reactions such as the direct C-H amination of arenes and heteroarenes under mild photoredox catalysis conditions. acs.org The generation of oxygen-centered radicals can also be envisaged through appropriately substituted pyridinium precursors. researchgate.net

A notable reaction involving this compound is its degenerate ring transformation (DRT) triggered by a superoxide (B77818) radical anion (O₂•⁻). chemsoc.org.cnchinesechemsoc.orgchinesechemsoc.org This process leads to the reconstruction of the pyridine (B92270) core with the installation of new functional groups. chemsoc.org.cnchinesechemsoc.org

The N-benzylation of the pyridine ring significantly enhances its electrophilicity. chemsoc.org.cnchinesechemsoc.orgchinesechemsoc.org This increased electrophilicity makes the pyridinium salt susceptible to nucleophilic attack, which is a crucial first step in the ring transformation process. The presence of the electron-withdrawing N-benzyl group facilitates the subsequent ring-opening reaction. chemsoc.org.cnuiowa.edu

Superoxide Radical Anion Triggered Degenerate Ring Transformation

Photochemical and Thermally Induced Transformations

This compound and its derivatives are also susceptible to transformations induced by light and heat, often involving electron transfer processes.

This compound tetrafluoroborate (B81430) (NBTPT) can act as a photocatalyst in various reactions. researchgate.netbeilstein-journals.orgnih.govclockss.org Upon photoexcitation, it can accept an electron from a donor molecule, initiating a chemical transformation. researchgate.netclockss.org This process is a form of photo-induced electron transfer (PET). mit.edu

For example, NBTPT has been used to catalyze the ring-opening of α-epoxyketones. researchgate.netbeilstein-journals.orgnih.govclockss.org In these reactions, the photoexcited NBTPT accepts an electron from the α-epoxyketone, leading to the formation of a radical cation of the epoxide, which then undergoes ring opening. researchgate.net The stereoselectivity of these reactions can be high, and the process can lead to the formation of products like 1,3-dioxolanes when the reaction is carried out in acetone (B3395972). researchgate.netclockss.org The efficiency of these photochemical reactions can sometimes be enhanced by the simultaneous application of ultrasound. nih.gov

The formation of electron donor-acceptor (EDA) complexes is a key feature in many catalyst-free photoinduced reactions involving pyridinium salts. nih.govbris.ac.ukd-nb.info The absorption spectrum of these complexes is red-shifted compared to the individual components, enabling excitation with visible light. bris.ac.ukd-nb.info This strategy allows for the generation of radicals under mild, catalyst-free conditions, expanding the scope of deaminative functionalizations. nih.govbris.ac.uk

Catalytic and Reagent Applications in Advanced Organic Synthesis

Role as Catalysts in Organic Transformations

1-Benzyl-2,4,6-triphenylpyridinium salts have proven to be effective catalysts, particularly in reactions driven by light. In its excited state, the pyridinium (B92312) moiety becomes a strong electron acceptor, enabling it to initiate reactions through a photoinduced electron transfer (PET) mechanism. This catalytic cycle is central to its application in the transformation of various functional groups.

Research has demonstrated the efficacy of this compound tetrafluoroborate (B81430) (NBTPT) as a photocatalyst for the ring-opening of α-epoxyketones. nih.govclockss.org In these reactions, the pyridinium salt facilitates the transformation of the epoxide ring into other valuable functional groups, such as 1,3-dioxolanes, which are a class of cyclic acetals. clockss.org The reaction proceeds via a photoinduced electron transfer mechanism, where NBTPT acts as the electron acceptor in its excited state. clockss.org

A notable study involved the irradiation of various α-epoxyketones in an acetone (B3395972) solution with NBTPT. This process led to the highly stereoselective formation of 1,3-dioxolanes. clockss.org The presence of different substituents on the α-epoxyketone did not significantly impact the reaction's rate or its stereoselectivity. clockss.org It was also observed that the stepwise addition of the photocatalyst could reduce the required irradiation time and improve the product yield. clockss.org In some cases, photoinduced deoxygenation and isomerization of the starting α-epoxyketones were also observed as side reactions. clockss.org

Further investigations explored the use of methanol (B129727) as a nucleophile in the photocatalytic ring-opening of α-epoxyketones catalyzed by NBTPT. nih.govbeilstein-journals.org This reaction yielded a mixture of methanol-adducts, demonstrating the versatility of the catalyst in accommodating different nucleophiles. beilstein-journals.orgnih.gov The general procedure involves irradiating a solution of the α-epoxyketone and a catalytic amount of NBTPT in the appropriate solvent. nih.gov

Table 1: Photocatalytic Ring Opening of α-Epoxyketones with NBTPT in Acetone This table summarizes the results from the photocatalytic ring opening of various α-epoxyketones in acetone solution, leading to the formation of 1,3-dioxolanes.

| Substrate (α-Epoxyketone) | Product (1,3-Dioxolane) | Yield (%) |

| 2,3-Epoxy-1,3-diphenyl-1-propanone | cis-2-Methyl-2,4-diphenyl-1,3-dioxolane | 85 |

| 2,3-Epoxy-3-(4-methylphenyl)-1-phenyl-1-propanone | cis-2-Methyl-4-(4-methylphenyl)-2-phenyl-1,3-dioxolane | 82 |

| 2,3-Epoxy-3-(4-methoxyphenyl)-1-phenyl-1-propanone | cis-2-Methyl-4-(4-methoxyphenyl)-2-phenyl-1,3-dioxolane | 80 |

| 2,3-Epoxy-3-(4-chlorophenyl)-1-phenyl-1-propanone | cis-2-Methyl-4-(4-chlorophenyl)-2-phenyl-1,3-dioxolane | 88 |

Source: Data compiled from research on highly stereoselective formation of 1,3-dioxolanes. clockss.org

The function of this compound as a photocatalyst is centered on its ability to facilitate single electron transfer (SET) upon irradiation. clockss.org In the context of ring-opening reactions of α-epoxyketones, the pyridinium salt, specifically this compound tetrafluoroborate (NBTPT), is a weaker electron acceptor compared to analogous pyrylium (B1242799) salts like 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (TPT). clockss.org Despite this, its excited state is a sufficiently strong oxidant to accept an electron from the α-epoxyketone, initiating the ring-opening cascade. clockss.org

The mechanism involves the excitation of the NBTPT catalyst by UV light (λ ≥ 280 nm). nih.govbeilstein-journals.org The excited catalyst then accepts an electron from the α-epoxyketone, leading to the formation of a radical cation intermediate from the epoxide. This intermediate undergoes C-C or C-O bond cleavage, opening the strained epoxide ring. clockss.org The resulting species can then be trapped by a nucleophile, such as acetone or methanol, to form the final products. clockss.orgbeilstein-journals.org

An interesting development in this area is the combination of photochemical methods with ultrasound, in a process known as photosonochemistry. nih.govnih.govresearchgate.net While sonication of α-epoxyketones in the presence of NBTPT alone does not cause the epoxide ring to open, the application of ultrasound simultaneously with UV irradiation significantly increases the rate of the photoreaction. nih.govnih.govresearchgate.net This acceleration is attributed to the physical effects of acoustic cavitation, which enhances mass transfer and energizes the system, thereby complementing the photochemical excitation. nih.gov

Table 2: Effect of Ultrasound on Photocatalytic Ring Opening of 2,3-Epoxy-1,3-diphenyl-1-propanone This table compares the reaction time and product yield for the ring opening of an α-epoxyketone catalyzed by NBTPT in methanol, with and without the application of ultrasound.

| Condition | Time (h) | Conversion (%) |

| Photochemical (UV light only) | 4 | 85 |

| Photosonochemical (UV + Ultrasound) | 1.5 | 92 |

Source: Data derived from studies on photosonochemical catalytic ring opening. nih.govresearchgate.net

Application as Radical Precursors in C-X Bond Formation

N-Alkyl-2,4,6-triphenylpyridinium salts, often referred to as Katritzky salts, are stable, crystalline solids that serve as excellent precursors for generating alkyl radicals. nih.govuniovi.es The 1-benzyl derivative is particularly useful for producing benzyl (B1604629) radicals, which are important intermediates in various bond-forming reactions. The process is typically initiated by a single-electron reduction of the pyridinium salt, which can be achieved through photoredox catalysis, electrochemistry, or the use of a sacrificial reductant. nih.govbeilstein-journals.org This reduction leads to the fragmentation of the C–N bond, releasing a benzyl radical and neutral 2,4,6-triphenylpyridine (B1295210). uniovi.es

The benzyl radicals generated from this compound salts can be employed in a variety of C-C bond-forming reactions. beilstein-journals.org One prominent application is in deaminative coupling reactions, where a primary amine is first converted into the corresponding pyridinium salt and then used to generate the radical for subsequent coupling. nih.govrsc.org

For instance, a deaminative coupling of N-benzylpyridinium Katritzky salts with tetrahydroisoquinolines (THIQs) has been demonstrated under ruthenium photoredox catalysis. beilstein-journals.org In this transformation, the photocatalyst, upon excitation by visible light, reduces the pyridinium salt to generate a benzyl radical. This radical is then coupled at the C1-position of the THIQ scaffold, which is inherently reactive. beilstein-journals.org This method provides an effective route to 1-benzyl-substituted THIQs, a structural motif found in molecules that can modulate Ca/K channels. beilstein-journals.org The reaction tolerates a range of substituents on both the benzyl group and the THIQ core. beilstein-journals.org

Table 3: Deaminative Benzylation of N-Aryl Tetrahydroisoquinolines (THIQs) This table shows the yields for the photocatalytic coupling of various substituted N-benzyl-2,4,6-triphenylpyridinium salts with N-phenyl-THIQ derivatives.

| Benzyl Substituent | THIQ Substituent | Product | Yield (%) |

| Unsubstituted | Unsubstituted | 1-benzyl-2-phenyl-THIQ | 58 |

| p-Methyl | Unsubstituted | 1-(p-methylbenzyl)-2-phenyl-THIQ | 75 |

| o-Methyl | Unsubstituted | 1-(o-methylbenzyl)-2-phenyl-THIQ | 45 |

| p-Fluoro | Unsubstituted | 1-(p-fluorobenzyl)-2-phenyl-THIQ | 47 |

| p-Trifluoromethyl | Unsubstituted | 1-(p-trifluoromethylbenzyl)-2-phenyl-THIQ | 30 |

| Unsubstituted | 6,7-Dimethoxy | 1-benzyl-6,7-dimethoxy-2-phenyl-THIQ | 53 |

Source: Data compiled from research on photocatalytic deaminative benzylation. beilstein-journals.org

Beyond C-C bond formation, the radical generation strategy using this compound salts has been extended to the formation of C-N bonds. rsc.orgrsc.org This application is particularly valuable for the synthesis of complex amines. A general method for the deaminative alkylation of N-arylamines has been developed using alkyl 2,4,6-triphenylpyridinium tetrafluoroborates under photoredox catalysis. rsc.org

The process involves charging a reaction vessel with an iridium-based photocatalyst, the target N-arylamine, and the this compound salt. rsc.org The mixture is degassed and irradiated with blue LEDs at room temperature. rsc.org The excited photocatalyst initiates the single-electron reduction of the pyridinium salt, generating the benzyl radical. This radical then couples with the N-arylamine to form the new C-N bond, yielding the benzylated amine product. The reaction proceeds under mild conditions and demonstrates good functional group tolerance. rsc.org This method represents a powerful deaminative C-N coupling strategy, converting a simple primary amine (via the pyridinium salt) into a more complex secondary or tertiary amine.

Use in Peptide and Amino Acid Modification

The precise modification of amino acids and peptides is crucial for developing new therapeutic agents and biochemical tools. mdpi.com this compound salts have been successfully employed as alkylating agents for the direct C(sp³)–H functionalization of glycine (B1666218) derivatives and glycine-containing peptides. mdpi.com This approach avoids the need for pre-functionalization of the amino acid residue, offering a more direct and efficient route to non-proteinogenic amino acids. mdpi.com

Two distinct but effective methods have been reported. In the first, an iridium photocatalyst ([Ir(dtbbpy)(ppy)₂]PF₆) is used to mediate the C(sp³)–H alkylation of glycine derivatives with the pyridinium salt under visible light irradiation. mdpi.com The second approach operates without an external photocatalyst, instead relying on the formation of an electron donor-acceptor (EDA) complex between the glycine derivative and the Katritzky salt. mdpi.comacs.org Visible light irradiation of this EDA complex induces the single-electron transfer necessary to generate the benzyl radical, which then couples with the glycine residue. mdpi.comacs.org Both methods have been successfully extended to the modification of dipeptides, showcasing their potential for late-stage functionalization of more complex biomolecules. mdpi.com

Table 4: C(sp³)–H Benzylation of a Glycine Derivative This table presents a representative example of the direct benzylation of a protected glycine substrate using this compound tetrafluoroborate.

| Glycine Substrate | Alkylating Agent | Catalysis Method | Product | Yield (%) |

| N-(tert-Butoxycarbonyl)glycine methyl ester | This compound tetrafluoroborate | Iridium Photocatalysis | N-(tert-Butoxycarbonyl)phenylalanine methyl ester | Moderate |

| N-(tert-Butoxycarbonyl)glycine methyl ester | This compound tetrafluoroborate | EDA Complex (Catalyst-Free) | N-(tert-Butoxycarbonyl)phenylalanine methyl ester | Good |

Source: Data compiled from research on non-proteinogenic amino acid synthesis. mdpi.com

Derivatization of Primary Amine Residues

The derivatization of primary amine residues is a critical process in various analytical and synthetic methodologies. The 2,4,6-triphenylpyridinium moiety, a core component of this compound, has been effectively utilized as an ionization enhancer for peptides in mass spectrometry. researchgate.netresearchgate.net This is achieved through the selective derivatization of primary amino groups, particularly the sterically unhindered ε-amino group of lysine (B10760008) residues. researchgate.net

The reaction involves the condensation of the pyrylium salt precursor with the primary amine of the peptide. This modification introduces a permanent positive charge to the peptide, which significantly enhances its ionization efficiency during electrospray ionization mass spectrometry (ESI-MS). researchgate.net The resulting 2,4,6-triphenylpyridinium-modified peptides generate an abundant protonated 2,4,6-triphenylpyridinium ion during tandem mass spectrometry (MS/MS), which can serve as a reporter ion for multiple reaction monitoring (MRM) analysis. researchgate.net This derivatization strategy is characterized by its simplicity and the ability to incorporate isotopic labels for quantitative proteomics. researchgate.net While the direct use of this compound for this specific application is not extensively detailed, its structural similarity to other 2,4,6-trisubstituted pyridinium salts suggests analogous reactivity.

| Reagent Type | Application | Target Functional Group | Benefit |

| 2,4,6-Trisubstituted Pyrylium Salts | Peptide analysis by mass spectrometry | Primary amines (e.g., ε-amino group of lysine) | Enhanced ionization efficiency, reporter ion generation |

Application in Nitrogen-Containing Heterocycle Synthesis

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and materials science, owing to the prevalence of these motifs in pharmaceuticals, agrochemicals, and functional materials. frontiersin.orgopenmedicinalchemistryjournal.com this compound and related pyridinium salts serve as valuable precursors for the construction of various heterocyclic systems. frontiersin.orgmdpi.com

Synthesis of 2-Substituted Pyrazolo[1,5-α]pyridines

Pyrazolo[1,5-α]pyridines are a class of fused nitrogen heterocycles with significant biological activities. A prominent synthetic route to these compounds involves the [3+2] cycloaddition of N-iminopyridinium ylides with alkynes or their equivalents. acs.orgresearchgate.netumontreal.caresearchgate.netrsc.org N-iminopyridinium ylides are readily generated in situ from the corresponding N-aminopyridinium salts through deprotonation with a base. Although the specific use of this compound is not explicitly detailed for generating the N-imino ylide, the general principle applies to N-substituted pyridinium salts.

The synthesis typically involves a tandem palladium-catalyzed/silver-mediated process where N-iminopyridinium ylides react with alkenyl iodides or bromides. acs.orgresearchgate.net This cascade reaction proceeds through direct alkenylation followed by cyclization to afford 2-substituted pyrazolo[1,5-a]pyridines in good to excellent yields. researchgate.net The scope of this reaction is broad, accommodating various substituents on both the N-iminopyridinium ylide and the alkenyl halide. umontreal.ca

| Reactants | Catalyst/Mediator | Product | Key Features |

| N-Iminopyridinium ylides, Alkenyl halides | Palladium catalyst, Silver salt | 2-Substituted Pyrazolo[1,5-α]pyridines | Cascade reaction, High efficiency, Broad scope |

Formation of C2-Arylated Nicotinaldehydes

A novel and significant application of N-benzylpyridinium salts, including this compound, is in the synthesis of C2-arylated nicotinaldehydes. This transformation occurs through a superoxide (B77818) radical anion-triggered degenerate ring transformation. chemsoc.org.cn In this process, the N-benzylation enhances the electrophilicity of the pyridine (B92270) ring, facilitating a ring-opening event upon interaction with the superoxide radical anion. chemsoc.org.cn

This is followed by a 6π-electrocyclization and subsequent aromatization, leading to the reconstruction of the pyridine core. chemsoc.org.cn A key outcome of this rearrangement is the selective installation of an aryl group at the C2 position and a formyl group at the C3 position of the newly formed pyridine ring. The superoxide radical anions are typically generated in situ from atmospheric oxygen using a Cu(I)/4-dimethylaminopyridine (DMAP) catalytic system. chemsoc.org.cn This methodology provides a unique route for the dual functionalization of the pyridine scaffold. chemsoc.org.cn

| Starting Material | Key Reagents | Product | Transformation Type |

| N-Benzylpyridinium salts | Cu(I)/DMAP, O₂ | C2-Arylated Nicotinaldehydes | Superoxide radical anion-triggered degenerate ring transformation |

Advanced Applications (e.g., in Polymerization)

The utility of pyridinium salts extends to the realm of polymer chemistry. N-alkylpyridinium salts, often referred to as "Katritzky salts," have been recognized as effective sources of alkyl radicals under metal- or photocatalysis. nih.govresearchgate.net This property makes them valuable in polymerization processes.

Specifically, 2,4,6-triarylpyrylium salts, the precursors to compounds like this compound, are employed as photocatalysts in photoinduced reversible addition-fragmentation chain transfer (RAFT) polymerization of monomers such as vinyl ethers. nih.govresearchgate.netacs.org The resulting N-alkylpyridinium salts can be activated to generate radicals that initiate or participate in polymerization reactions. While the direct application of this compound as a cationic polymerization initiator is an area of ongoing research, the established reactivity of related pyridinium salts highlights its potential in advanced polymerization techniques. rsc.orgnih.gov The formation of a benzyl radical from this compound upon single-electron reduction is a plausible pathway for initiating such polymerizations. nih.gov

| Polymerization Technique | Role of Pyridinium Salt | Monomer Type | Potential Application |

| Photoinduced Cationic RAFT Polymerization | Precursor to radical source/photocatalyst | Vinyl ethers | Controlled polymer synthesis |

Advanced Spectroscopic Characterization of 1 Benzyl 2,4,6 Triphenylpyridinium and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of the 1-benzyl-2,4,6-triphenylpyridinium cation and its various reaction products. Both proton (¹H) and carbon-13 (¹³C) NMR provide invaluable data for structural confirmation and for monitoring chemical reactivity. doi.org

Proton NMR (¹H NMR) spectroscopy is instrumental in defining the structure of this compound and its derivatives. For instance, in the ¹H NMR spectrum of 1-benzyl-1,2-dihydro-2,4,6,7-tetraphenylazepine, a product derived from the pyridinium (B92312) salt, the aromatic protons present a complex multiplet between δ 8.0 and 7.2 ppm. clockss.org The spectrum also reveals a singlet for the olefinic proton at δ 6.7 ppm and distinct signals for the geminal methylene (B1212753) protons. clockss.org

¹H NMR is also crucial for studying the reactivity of the pyridinium salt. The reduction of this compound tetrafluoroborate (B81430) with sodium borodeuteride yields a deuterated dihydropyridine (B1217469) derivative. electronicsandbooks.com The ¹H NMR spectrum of this product is key to confirming the position of deuterium (B1214612) incorporation and assessing the degree of labeling. electronicsandbooks.com Kinetic studies of nucleophilic displacement reactions involving the this compound cation also utilize NMR to follow the reaction progress and understand the underlying mechanisms, which can range from Sₙ1 to Sₙ2 depending on the conditions and substituents. researchgate.netresearchgate.net Dynamic NMR spectroscopy has been employed to examine the conformational changes in azepine derivatives formed from the pyridinium compound. researchgate.net

¹H NMR Spectral Data for a Derivative of this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| Aromatic | 8.0 - 7.2 | Multiplet (m) | clockss.org |

| Olefinic | 6.7 | Singlet (s) | clockss.org |

| Methylene | 5.0 | Broad Doublet (br d) | clockss.org |

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of this compound and its derivatives. The proton-decoupled ¹³C NMR spectrum of 1-benzyl-1,2-dihydro-2,4,6,7-tetraphenylazepine shows a multitude of signals corresponding to the many distinct carbon environments in the molecule. clockss.org Specific chemical shifts have been assigned to the aromatic and aliphatic carbons, confirming the complex fused-ring structure. clockss.orgelectronicsandbooks.com This technique is essential for distinguishing between isomers and for the complete structural assignment of reaction products, such as the dihydropyridines formed during reduction reactions. electronicsandbooks.com

¹³C NMR Spectral Data for a Derivative of this compound

| Chemical Shift (δ, ppm) | Reference |

|---|---|

| 149.0 | clockss.org |

| 140.0 | clockss.org |

| 138.8 | clockss.org |

| 138.5 | clockss.org |

| 136.2 | clockss.org |

| 135.8 | clockss.org |

| 130.6 | clockss.org |

| 128.8 | clockss.org |

| 128.7 | clockss.org |

| 128.4 | clockss.org |

| 128.1 | clockss.org |

| 127.8 | clockss.org |

| 127.7 | clockss.org |

| 127.0 | clockss.org |

| 126.3 | clockss.org |

| 125.9 | clockss.org |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying functional groups and monitoring the transformation of this compound. The IR spectrum of a reaction product, such as 1-benzyl-1,2-dihydro-2,4,6,7-tetraphenylazepine, is characterized by the absence of bands typical for pyridinium salts (1620–1610 cm⁻¹) and the tetrafluoroborate anion (around 1050 cm⁻¹), indicating the consumption of the starting material. clockss.org Instead, new characteristic bands appear, such as those for C=C and C-H stretching. clockss.org The technique is frequently used to follow the progress of reactions, for example, in the photocatalytic ring opening of α-epoxyketones where this compound tetrafluoroborate acts as the photocatalyst. znaturforsch.comsemanticscholar.org

Characteristic IR Absorption Bands for a Derivative of this compound

| Wavenumber (cm⁻¹) | Intensity | Reference |

|---|---|---|

| 1590 | Medium (m) | clockss.org |

| 1565 | Medium (m) | clockss.org |

| 1490 | Medium (m) | clockss.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for studying conjugated systems like the this compound cation and its derivatives. The UV-Vis spectrum of 1-benzyl-1,2-dihydro-2,4,6,7-tetraphenylazepine displays distinct absorption maxima at 262 nm and 348 nm. clockss.org The latter absorption extends into the visible region, which accounts for the compound's light yellow color. clockss.org UV-Vis spectroscopy is also employed to investigate the photocatalytic properties of this compound tetrafluoroborate, as the compound's excited state plays a key role in these reactions. dokumen.pub The electronic absorption data for derivatives like 1,4-dihydropyridines have also been systematically studied. electronicsandbooks.com

UV-Vis Absorption Data for a Derivative of this compound

| λₘₐₓ (nm) | Reference |

|---|---|

| 262 | clockss.org |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, providing definitive evidence for the identity of this compound and its derivatives.

Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for the analysis of ionic compounds like pyridinium salts. This soft ionization technique allows for the transfer of the intact this compound cation from solution into the gas phase for mass analysis. High-resolution ESI-MS (ESI-HRMS) is used for the precise mass determination of reaction products, which is crucial for elucidating their structures. researchgate.net For neutral derivatives formed from the pyridinium salt, such as the 1,2-dihydropyridine product, other mass spectrometry techniques can confirm the molecular weight by identifying the parent peak in the mass spectrum. electronicsandbooks.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, the direct analysis of quaternary ammonium (B1175870) salts like this compound by conventional GC-MS is generally not feasible due to their low volatility and thermal lability. Instead, GC-MS is invaluable for the analysis of reaction products, degradation products, and in specialized configurations like pyrolysis-GC-MS. eag.comjfda-online.com

In the context of studying the reactivity of this compound, GC-MS is a critical tool for product identification and yield determination in reaction mixtures. For instance, in photocatalytic deaminative benzylation reactions where this compound tetrafluoroborate is used as a benzyl (B1604629) source, GC-MS analysis of the crude reaction material is essential to identify and quantify the benzylated products and byproducts. beilstein-journals.org Similarly, in studies involving the thermolysis or photolysis of related triphenylpyridinium salts, GC-MS is employed to analyze the complex mixtures of products formed, providing insights into the reaction mechanisms. semanticscholar.org

Pyrolysis-GC-MS offers a viable approach for the characterization of non-volatile pyridinium salts. In this technique, the sample is heated to a high temperature in an inert atmosphere, causing it to break down into smaller, volatile fragments. These fragments are then separated by the gas chromatograph and identified by the mass spectrometer. The resulting pyrogram is a characteristic fingerprint of the original compound, which can be used for its identification and structural elucidation. eag.comresearchgate.net

A hypothetical GC-MS analysis of a reaction mixture containing the products of a nucleophilic substitution reaction with this compound might yield the data presented in Table 1.

Table 1: Hypothetical GC-MS Data for a Reaction Mixture

| Retention Time (min) | Major Mass Fragments (m/z) | Tentative Compound Identification |

| 5.8 | 91, 167, 258 | Benzyl-substituted nucleophile |

| 8.2 | 77, 105, 307 | 2,4,6-Triphenylpyridine (B1295210) |

| 10.5 | 91, 181 | Toluene (from benzyl fragmentation) |

X-ray Crystallography for Structural Elucidation

The cation of this compound would feature a central pyridinium ring with the nitrogen atom adopting a planar-trigonal geometry. The three phenyl rings and the benzyl group would be attached to the pyridinium core. The dihedral angles between the pyridinium ring and the appended phenyl rings will be influenced by steric hindrance, leading to a non-coplanar arrangement. The benzyl group will also exhibit a specific orientation relative to the pyridinium ring.

Table 2 presents typical crystallographic data for a related N-substituted pyridinium salt, illustrating the type of information obtained from an X-ray diffraction study.

Table 2: Representative Crystallographic Data for an N-Substituted Pyridinium Salt

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 15.673(3) |

| b (Å) | 4.7447(8) |

| c (Å) | 17.615(3) |

| β (°) | 99.067(17) |

| Volume (ų) | 1293.6(4) |

| Z | 4 |

| Key Interactions | C-H···N, C-H···π, π-π stacking |

| Data is illustrative and based on a representative structure from the literature. acs.org |

Specialized Techniques for Solution Behavior

Vapor Pressure Osmometry (VPO) is a technique used to determine the number-average molecular weight of a solute in solution by measuring the decrease in vapor pressure of the solvent. This method is particularly useful for studying aggregation phenomena, where molecules associate to form larger species in solution. nih.govacs.orgnih.gov For compounds like this compound, which contain multiple aromatic rings, there is a propensity for self-assembly and aggregation in solution, driven by π-π stacking and solvophobic effects.

In a VPO experiment, the apparent molecular weight of the solute is measured at various concentrations. For a non-aggregating species, the molecular weight remains constant. However, for an aggregating system, the apparent molecular weight increases with concentration as larger aggregates are formed. By analyzing the concentration dependence of the apparent molecular weight, it is possible to determine the degree of aggregation and the equilibrium constants for the association process. nih.gov VPO has been successfully applied to study the aggregation of various organic dyes and other π-conjugated systems in solution. nih.gov

Table 3 illustrates how VPO data can be used to infer aggregation behavior for a hypothetical pyridinium salt.

Table 3: Hypothetical Vapor Pressure Osmometry Data for a Pyridinium Salt in Chloroform

| Concentration (mol/L) | Apparent Molecular Weight ( g/mol ) | Degree of Aggregation (n) |

| 0.01 | 474.6 | 1.0 |

| 0.05 | 617.0 | 1.3 |

| 0.10 | 806.8 | 1.7 |

| 0.20 | 1044.1 | 2.2 |

| Monomer molecular weight of this compound cation is approximately 474.6 g/mol (with a suitable anion). |

Conductimetric measurements provide a sensitive method for monitoring the progress of ionic reactions in solution. This technique is based on the principle that the conductivity of a solution is dependent on the concentration and mobility of the ions present. For reactions involving a change in the number or type of ions, the conductivity of the solution will change over time, allowing for the determination of reaction kinetics.

This method has been successfully used to study the kinetics of nucleophilic displacement reactions of this compound with nucleophiles like piperidine (B6355638) and NN'-dimethylthiourea in non-polar solvents. beilstein-journals.org Such studies have provided valuable data on the reaction mechanisms, including the determination of pseudo-first-order and second-order rate constants.

Table 4 presents kinetic data obtained from conductimetric measurements for the reaction of this compound with a nucleophile, demonstrating the type of quantitative information that can be derived from this technique.

Table 4: Kinetic Data from Conductimetric Measurements for the Reaction of this compound with Piperidine in Chlorobenzene (B131634) at 100 °C

| [Piperidine] (mol L⁻¹) | k_obs (s⁻¹) |

| 0.080 | 1.49 x 10⁻⁴ |

| 0.160 | 2.98 x 10⁻⁴ |

| 0.240 | 4.47 x 10⁻⁴ |

| 0.320 | 5.96 x 10⁻⁴ |

| Data adapted from relevant literature. beilstein-journals.org |

Computational and Theoretical Investigations of 1 Benzyl 2,4,6 Triphenylpyridinium

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules like 1-benzyl-2,4,6-triphenylpyridinium. sumitomo-chem.co.jp DFT methods are instrumental in elucidating reaction mechanisms and analyzing the energetic landscapes of chemical transformations. sumitomo-chem.co.jpresearchgate.net

Elucidation of Reaction Mechanisms (e.g., Degenerate Ring Transformation)

DFT calculations have been pivotal in understanding the mechanisms of reactions involving pyridinium (B92312) salts. For instance, in the context of a degenerate ring transformation of pyridinium salts, DFT can be used to model the intricate bond-breaking and bond-forming processes. researchgate.net These calculations help in identifying key intermediates and transition states, providing a step-by-step pathway for the reaction.

One notable application of DFT is in studying the electrocatalytic formation of molecular hydrogen using N-substituted-2,4,6-triphenylpyridinium cations. researchgate.net Through structural and energetic analysis of intermediate products, it has been proposed that the process can involve the formation of a C2-protonated radical cation and its subsequent reduction, or the formation of an N-protonated radical cation followed by a bimolecular reaction of two radical cations to eliminate molecular hydrogen. researchgate.net The specific mechanism can be controlled by varying the electrocatalytic potential. researchgate.net

Furthermore, DFT calculations have been employed to explore the photolysis of N-benzimidazolyl-2,4,6-triphenylpyridinium ion, a related compound. chemrxiv.org These studies suggest that the resulting benzimidazolenium ion is highly reactive and decays primarily through hydrogen atom abstraction from the solvent or in-cage recombination with the triphenylpyridine leaving group. chemrxiv.org This is supported by DFT calculations indicating that both the singlet and triplet states of the nitrenium ion, as well as the corresponding radical cation, can exothermically abstract a hydrogen atom from the solvent. chemrxiv.org

Energetic Profiles and Transition State Analysis

A crucial aspect of computational chemistry is the determination of energetic profiles and the characterization of transition states. beilstein-journals.org DFT calculations allow for the determination of the geometries of transition states and their corresponding Gibbs free energies of activation. researchgate.net This information is vital for understanding reaction rates and selectivity. sumitomo-chem.co.jpresearchgate.net

For example, in the study of SN2 methyl transfer reactions, DFT calculations have been used to compare the energetic profiles of reactions in different environments, such as in solution versus within an enzyme's active site. beilstein-journals.org These calculations can reveal how the environment influences the transition state structure and the activation energy barrier. beilstein-journals.org Similarly, DFT has been used to analyze the equilibrium between Frustrated Lewis Pairs (FLPs) and their activation products, providing insights into the thermodynamics of these reactions. researchgate.net

The activation Gibbs free energy (ΔG) is a key parameter obtained from these calculations, which directly correlates with the reaction rate. sumitomo-chem.co.jp A smaller ΔG indicates a faster reaction, while a larger ΔG* suggests a slower one. sumitomo-chem.co.jp

Molecular Orbital Methods for Mechanistic Pathways

Molecular orbital (MO) methods provide a complementary approach to DFT for investigating reaction mechanisms. These methods focus on the interactions between molecular orbitals to explain the course of a reaction.

Investigation of Ion-Molecule Complexes

MO methods have been utilized to search for ion-molecule complexes as potential reaction intermediates in the SN1 dissociation pathways of N-benzylpyridiniums. acs.org The study of these complexes is crucial for understanding the detailed steps of a reaction mechanism. For instance, in the context of mass spectrometry, ion-molecule reactions in toluene-pyridine mixtures have been studied to understand the fundamental interactions between ions and neutral molecules.

Computational Studies in Photochemistry and Thermochemistry

Computational methods are also extensively used to study the photochemical and thermochemical properties of molecules like this compound. These studies provide insights into the behavior of the molecule upon absorption of light and its thermodynamic stability.

Time-dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra of molecules and their intermediates. sumitomo-chem.co.jp This can be crucial in identifying species formed during a photochemical reaction. chemrxiv.org For instance, in the photolysis of N-benzimidazolyl-2,4,6-triphenylpyridinium ion, transient absorption spectra were used to identify the interaction of the generated nitrenium ion with nucleophiles. chemrxiv.org

Computational studies have also been performed on the excited-state structure and relaxation processes of related pyridinium compounds, such as betaine-30. acs.org These studies help in understanding the photophysical properties, like fluorescence, which are often absent at room temperature but appear at low temperatures. acs.org

Modeling of Structure-Activity Relationships

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a compound with its biological activity or other properties. researchgate.net While specific QSAR studies focusing solely on this compound are not extensively documented in the provided context, the principles of QSAR can be applied to understand how structural modifications to the pyridinium ring or its substituents might affect its properties.

QSAR models are built using various statistical and machine learning algorithms to predict the activity of new compounds based on their molecular descriptors. researchgate.netmdpi.comelsevierpure.com These descriptors can be 2D or 3D molecular features that capture different aspects of the molecule's structure. mdpi.com The goal of QSAR is to develop models with good predictive accuracy that can guide the design of new molecules with desired properties. researchgate.netoecd.org For example, QSAR studies have been used to model the antiproliferative activity of various heterocyclic compounds. elsevierpure.com

In the context of pyridinium salts, structure-activity relationship studies have been conducted on analogues of certain compounds to determine the optimal structural requirements for binding to specific biological targets. researchgate.net

Structure Reactivity Relationship Studies of 1 Benzyl 2,4,6 Triphenylpyridinium Derivatives

Influence of N-Substituent Modifications on Reactivity

The nature of the substituent on the pyridinium (B92312) nitrogen atom significantly dictates the reactivity of 1-benzyl-2,4,6-triphenylpyridinium derivatives. Modifications to this substituent can alter the electronic landscape and steric environment around the reactive centers, thereby influencing reaction rates and mechanisms.

Electronic Effects of Phenyl and Benzylic Carbon Substituents

The electronic properties of substituents on both the phenyl and benzylic carbons of the N-benzyl group play a crucial role in the reactivity of the pyridinium salt. Electron-withdrawing groups on the phenyl ring of the N-benzyl substituent generally enhance the reactivity of the pyridinium salt towards nucleophiles. This is because these groups increase the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups tend to decrease reactivity by reducing the positive charge character at the benzylic position.

Studies have shown that for N-benzyl derivatives, the replacement of an α-phenyl group with an α-2-benzothiazolyl group has a significant rate-enhancing effect on displacement reactions. This enhancement is more pronounced for N-benzyl derivatives compared to N-n-alkyl compounds. In contrast, an N-2-benzimidazolyl substituent has a much smaller effect on the reaction rate.

The electronic nature of substituents on the benzylic carbon also has a profound impact. For instance, the presence of electron-withdrawing groups can stabilize the transition state of nucleophilic substitution reactions, thereby accelerating the reaction. The Hammett equation provides a quantitative framework for correlating the electronic effects of substituents with reaction rates. libretexts.org Generally, substituents with more positive Hammett σ values, indicating stronger electron-withdrawing character, lead to faster reaction rates. libretexts.org

The following table illustrates the effect of different N-substituents on the relative rates of reaction.

| N-Substituent | Relative Rate | Reference |

| N-benzyl | 12.5 | |

| N-(p-methoxybenzyl) | Slower than N-benzyl | nstl.gov.cn |

| N-(2,2-dimethylpropyl) | 1.37 |

Steric Hindrance Effects on Reaction Rates

Steric hindrance around the N-substituent can significantly impede the approach of nucleophiles, leading to a decrease in reaction rates. Bulky substituents on the benzylic carbon or on the phenyl ring of the N-benzyl group can create a sterically congested environment, slowing down nucleophilic attack.

For example, the presence of bulky groups near the reaction center can hinder the formation of the transition state, thereby increasing the activation energy of the reaction. nih.gov Research has indicated that a single substituent at the C2 position of the pyridine (B92270) ring can be enough to completely suppress arene amination in favor of benzylic pyridinium salt formation, highlighting the significant role of steric effects in directing reaction pathways. nih.gov

The use of 2,4,6-substituted pyridines has been hypothesized to lead to benzylic selective methodology due to the steric hindrance they provide. nih.gov This demonstrates that steric bulk can be strategically employed to control the regioselectivity of reactions.

Diastereoselectivity and Stereochemical Control in Reactions

In reactions involving chiral this compound derivatives, the control of diastereoselectivity is a critical aspect. The stereochemical outcome of such reactions is often dictated by the existing stereocenter(s) in the molecule and the nature of the attacking reagent.

For instance, in nucleophilic substitution reactions on chiral derivatives, the incoming nucleophile may attack from a specific face of the molecule, leading to the preferential formation of one diastereomer over the other. This stereochemical control is often rationalized by considering the steric and electronic interactions in the transition state. Computational studies, such as those employing Density Functional Theory (DFT), can provide insights into the preferred transition state geometries and help in predicting the diastereomeric outcome of a reaction. nih.gov

The synthesis of α-substituted α,β-diamino acids through aza-Henry reactions showcases how catalyst structure can influence diastereoselectivity. nih.gov In these reactions, the binding of the catalyst to the electrophile is a key factor in determining the facial selectivity of the attack. nih.gov

Correlation with Theoretical Descriptors

Theoretical descriptors, derived from computational chemistry methods like Density Functional Theory (DFT), offer a powerful tool for understanding and predicting the reactivity of this compound derivatives. These descriptors provide quantitative measures of various electronic and structural properties of the molecule.

Key theoretical descriptors include:

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are indicative of the molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO gap is a measure of the molecule's chemical reactivity. biointerfaceresearch.com

Chemical Hardness (η) and Softness (S): These descriptors relate to the resistance of a molecule to change its electron configuration. A larger HOMO-LUMO gap generally corresponds to higher hardness and lower reactivity.

Electrophilicity Index (ω): This index quantifies the global electrophilic nature of a molecule. biointerfaceresearch.com

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. biointerfaceresearch.com

Computational studies on related benzimidazole (B57391) derivatives have shown that these theoretical descriptors can effectively predict the electron-donating or accepting power of different substituted compounds. biointerfaceresearch.com For example, calculated electron-donating/accepting power, chemical hardness, and electrophilicity values can be correlated with observed reactivity patterns. biointerfaceresearch.com

The following table presents some calculated global reactivity descriptors for a related triazine derivative, which can serve as a conceptual parallel for understanding the types of descriptors applied to pyridinium systems.

| Descriptor | Value (eV) | Reference |

| Chemical Hardness (η) | 2.2435 |

By correlating these theoretical descriptors with experimentally observed reaction rates and selectivities, a more comprehensive and predictive model of the structure-reactivity relationships for this compound derivatives can be developed.

Emerging Research Directions and Future Perspectives for 1 Benzyl 2,4,6 Triphenylpyridinium

Development of Novel Synthetic Protocols

The synthesis of 1-benzyl-2,4,6-triphenylpyridinium and its derivatives is a key area of research, with a focus on improving efficiency and expanding the range of accessible structures. A traditional method involves the condensation of an amine with 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430). nih.gov However, this method is noted for its poor atom economy and the high cost of the starting pyrylium (B1242799) salt, making it less practical for large-scale applications. nih.gov

Recent advancements have explored alternative and more efficient synthetic routes. One notable development is the synthesis of benzylic 2,4,6-collidinium salts through electrooxidative C-H functionalization. nih.govacs.org This method offers a complementary approach to traditional strategies that rely on substitution and condensation of pre-functionalized substrates. nih.govacs.org It proceeds under mild conditions, demonstrates broad scope, and utilizes an inexpensive and recyclable collidinium electrolyte system, making it attractive for larger-scale synthesis. nih.gov

Another area of investigation is the one-pot, three-component synthesis of 2,4,6-triarylpyridines, the core structure of the pyridinium (B92312) salt. These methods often involve the reaction of substituted benzaldehydes, acetophenones, and ammonium (B1175870) acetate (B1210297) under various catalytic conditions. tandfonline.comresearchgate.netrsc.org Researchers have utilized heterogeneous catalysts like ZSM-5, which offers the advantages of being reusable and promoting the reaction under solvent-free conditions. tandfonline.com Other approaches have employed super Brønsted acids like triflimide (HNTf2) as a metal-free catalyst, also under solvent-free conditions. rsc.org The development of tandem reactions, such as the conversion of aryl alcohols to 2,4,6-triarylpyridines using ionic liquids, presents another green and efficient protocol. academie-sciences.fr

The pyrolysis of this compound bromide, formed from the corresponding amine and 2,4,6-triphenylpyrylium bromide, provides a convenient route to benzyl (B1604629) bromides. rsc.org Similarly, benzyl chlorides can be prepared from the corresponding amines via the 2,4,6-triphenylpyridinium tetrafluoroborates by pyrolysis with a KCl–NaCl–ZnCl2 eutectic. rsc.org

| Synthetic Method | Key Features | Catalyst/Reagents | Conditions | Reference |

| Condensation | Traditional method | 2,4,6-Triphenylpyrylium tetrafluoroborate, amine | - | nih.gov |

| Electrooxidative C-H Functionalization | Site-selective, mild conditions, recyclable electrolyte | Collidinium electrolyte | Electro-oxidative | nih.govacs.org |

| Three-Component Synthesis | One-pot, solvent-free | ZSM-5 (heterogeneous) | Heating | tandfonline.com |

| Three-Component Synthesis | One-pot, solvent-free, metal-free | Triflimide (HNTf2) | 80 °C | rsc.org |

| Tandem Oxidation/Conversion | Green, efficient | [HMIm]NO3-[BMIm]BF4 (ionic liquid) | Microwave irradiation | academie-sciences.fr |

| Pyrolysis | Conversion of amines to halides | None (for bromides), KCl–NaCl–ZnCl2 (for chlorides) | High temperature | rsc.org |

Exploration of New Reactivity Modes and Mechanistic Insights

The reactivity of this compound is a subject of detailed kinetic and mechanistic studies. The compound is recognized as a good electron acceptor, particularly in its excited state. clockss.org This property is central to its application in photoinduced electron transfer (SET) reactions.